3-(2-(3,4-二氢异喹啉-2(1H)-基)-2-氧代乙基)-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

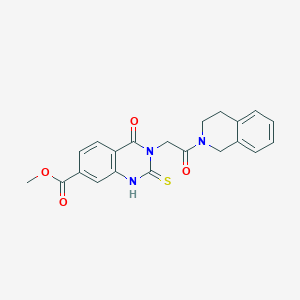

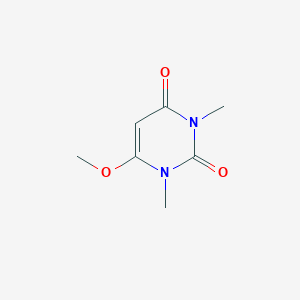

“Methyl 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex organic compound. It contains a 3,4-dihydroisoquinoline and a 2,3-dihydroquinazolin-4-one moiety . These moieties are part of nitrogen-containing heterocyclic compounds and are core structural components in various biologically active compounds .

Synthesis Analysis

The synthesis of the 3,4-dihydroisoquinolin-2(1H)-yl moiety can be achieved through the Bischler-Napieralski-type synthesis from phenylethanols and nitriles via a tandem annulation . The 2,3-dihydroquinazolin-4-one moiety can be synthesized using a one-pot, three-component condensation reaction strategy of isatoic anhydride, aldehydes, and amines .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The 3,4-dihydroisoquinolin-2(1H)-yl moiety is a bicyclic structure with a nitrogen atom in one of the rings . The 2,3-dihydroquinazolin-4-one moiety is also a bicyclic structure with a nitrogen atom and a carbonyl group in one of the rings .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of multiple functional groups. For instance, the 3,4-dihydroisoquinolin-2(1H)-yl moiety can participate in reactions involving the nitrogen atom or the adjacent carbon atoms . The 2,3-dihydroquinazolin-4-one moiety can undergo reactions at the carbonyl group or the adjacent carbon atoms .科学研究应用

AKR1C3 Inhibition

Target: Aldo-keto reductase AKR1C3 Significance AKR1C3 is implicated in breast and prostate cancer. HMS3483K14 acts as a highly potent (low nM) and isoform-selective (1500-fold) inhibitor of AKR1C3. Crystal structure studies reveal that the carboxylate group occupies the enzyme’s oxyanion hole, while the sulfonamide provides the correct twist for binding the dihydroisoquinoline in an adjacent hydrophobic pocket .

SAR Studies

Structure-Activity Relationship (SAR): Positioning of the carboxylate group is critical for potency. Acid isosteres and amides can substitute the carboxylate. Small substituents on the dihydroisoquinoline enhance efficacy. “Reverse sulfonamides” exhibit stereoisomer preferences .

Cellular Potency

Comparison: Cellular potency measured by inhibiting AKR1C3 metabolism of a known substrate. Broad rank order between enzymatic and cellular activity observed. Amide analogs more effective than predicted by cellular assays .

2,3-Dihydroquinazolin-4(1H)-ones Synthesis

Context: Direct cyclocondensation of anthranilamide and aldehydes or ketones Promoter: [P4-VP]-BF3 Yield: Good to high yield .

Acetylcholinesterase Inhibition

Compound: N-(3-acetylphenyl)-4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide Activity: Potent inhibitor against acetylcholinesterase enzyme .

未来方向

Future research could focus on the synthesis of this compound and its derivatives, investigation of their physical and chemical properties, and exploration of their potential biological activities. The development of more efficient and environmentally friendly synthetic methods could also be a valuable area of research .

作用机制

Target of Action

Compounds with similar structures have been found to inhibit aldo-keto reductase akr1c3 , a target of interest in both breast and prostate cancer .

Mode of Action

It is known that similar compounds interact with their targets by occupying the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

Similar compounds have been found to inhibit the activity of akr1c3, which plays a role in steroid hormone metabolism and resistance to chemotherapy .

Result of Action

Similar compounds have been found to inhibit the activity of akr1c3, potentially leading to enhanced anti-tumor responses .

属性

IUPAC Name |

methyl 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S/c1-28-20(27)14-6-7-16-17(10-14)22-21(29)24(19(16)26)12-18(25)23-9-8-13-4-2-3-5-15(13)11-23/h2-7,10H,8-9,11-12H2,1H3,(H,22,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGXRLGRHOOAKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2962367.png)

![(Z)-2-cyano-N-cyclopropyl-3-[5-(3-nitrophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2962371.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2962372.png)

![2-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2962382.png)

![N-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methanamine](/img/structure/B2962383.png)

![1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2962386.png)

![(E)-4-(Dimethylamino)-N-[(2R)-1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]but-2-enamide](/img/structure/B2962389.png)